methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride
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Overview
Description
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1R,3R)-3-((S)-tert-butylsulfinyl)amino)-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate
- Ethyl 2-[(1R,3R)-3-[(2S,3S)-2-amino-3-methyl-N-(pent-4-yn-1-yloxy)pentanamido]-1-[(tert-butyldimethylsilyl)oxy]-4-methylpentyl]-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-((1R,3R)-3-amino-1-hydroxy-4-methylpentyl)thiazole-4-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
921927-91-5 |
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Molecular Formula |
C11H19ClN2O3S |
Molecular Weight |
294.80 g/mol |
IUPAC Name |
methyl 2-[(1R,3R)-3-amino-1-hydroxy-4-methylpentyl]-1,3-thiazole-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-6(2)7(12)4-9(14)10-13-8(5-17-10)11(15)16-3;/h5-7,9,14H,4,12H2,1-3H3;1H/t7-,9-;/m1./s1 |
InChI Key |
ZTDMONQBCYZLQK-PRCZDLBKSA-N |
Isomeric SMILES |
CC(C)[C@@H](C[C@H](C1=NC(=CS1)C(=O)OC)O)N.Cl |
Canonical SMILES |
CC(C)C(CC(C1=NC(=CS1)C(=O)OC)O)N.Cl |
Origin of Product |
United States |
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